molecular formula C22H24N4O2S B2448740 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide CAS No. 1242982-64-4

1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide

Cat. No.: B2448740
CAS No.: 1242982-64-4
M. Wt: 408.52
InChI Key: HHZJINYGMHRLPF-UHFFFAOYSA-N
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Description

1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidine and carboxamide groups. The final step involves the allylation of the nitrogen atom. Common reagents used in these reactions include various alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove double bonds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide include other thieno[3,2-d]pyrimidine derivatives, piperidine carboxamides, and allylated nitrogen-containing compounds.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its chemical properties. The structural components include:

  • Thieno[3,2-d]pyrimidine Core : Known for diverse biological activities.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Aromatic Substituents : Influence interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may modulate the activity of receptors associated with cancer and inflammatory responses.

Anti-inflammatory Effects

Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For example, compounds similar to this one have shown potent inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Celecoxib0.04 ± 0.01COX-2
Indomethacin9.17COX

The compound's IC50 values are yet to be fully determined but are expected to be competitive with established anti-inflammatory drugs like celecoxib and indomethacin based on structural similarities.

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of related thienopyrimidine compounds:

  • Study on COX Inhibition :
    • A study evaluated various thienopyrimidine derivatives for their ability to inhibit COX enzymes.
    • Results indicated that certain derivatives exhibited IC50 values comparable to celecoxib, suggesting potential as anti-inflammatory agents .
  • Antitumor Activity :
    • Research focused on the anticancer effects of thienopyrimidine derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines.
    • The mechanism was linked to apoptosis induction and cell cycle arrest .

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future exploration include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure–Activity Relationship (SAR) : To optimize the compound's potency and selectivity.
  • Mechanistic Studies : To clarify the molecular pathways affected by this compound.

Properties

IUPAC Name

1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-3-10-23-20(27)15-8-6-11-26(12-15)22-24-18-17(13-29-19(18)21(28)25-22)16-9-5-4-7-14(16)2/h3-5,7,9,13,15H,1,6,8,10-12H2,2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZJINYGMHRLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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